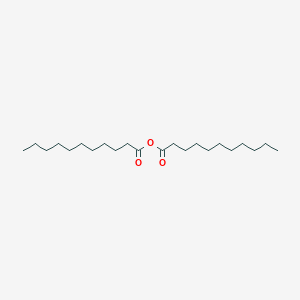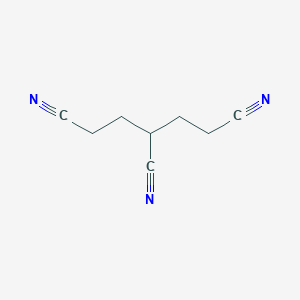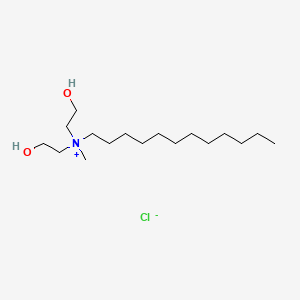
Anhidrido undecanoico
Descripción general
Descripción
Undecanoic anhydride is a useful research compound. Its molecular formula is C22H42O3 and its molecular weight is 354.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Undecanoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecanoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas en medicina
El anhídrido undecanoico, derivado del ácido undecanoico, ha mostrado promesa como agente terapéutico contra infecciones fúngicas. Modula el metabolismo fúngico y afecta la expresión de genes críticos para la virulencia. Este compuesto podría ser útil en terapias sinérgicas, mejorando la eficacia de los tratamientos antifúngicos existentes .
Síntesis de tensioactivos en química
En el campo de la química, el anhídrido undecanoico se utiliza para sintetizar tensioactivos como amidobetaínas anfóteras, cloruros de amidobetaínas catiónicas y óxidos de amidoaminas no iónicos. Estos tensioactivos tienen aplicaciones que van desde detergentes hasta productos de cuidado personal .
Síntesis de materiales en aplicaciones industriales
El anhídrido undecanoico participa en la síntesis de diversos materiales, incluidos polímeros y resinas. Su reactividad lo convierte en un intermedio valioso en la creación de productos con propiedades mecánicas y químicas específicas .
Ciencia ambiental
En la ciencia ambiental, se exploran los derivados del anhídrido undecanoico para la producción biobasada de alcanos y alquenos a través de la ingeniería metabólica de microorganismos. Este enfoque apunta a crear métodos de producción sostenibles que reduzcan las emisiones de dióxido de carbono .
Ciencia de los materiales
El anhídrido undecanoico juega un papel en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con posibles aplicaciones en construcción, embalaje y otras industrias. Sus propiedades se aprovechan para crear materiales con la durabilidad y flexibilidad deseadas .
Aplicaciones en la industria alimentaria
Si bien las aplicaciones directas del anhídrido undecanoico en la industria alimentaria no están bien documentadas, se sabe que su compuesto principal, el ácido undecanoico, tiene propiedades antimicrobianas. La investigación sobre compuestos similares sugiere posibles usos como conservantes naturales o potenciadores del sabor .
Industria cosmética
En cosmética, el anhídrido undecanoico podría usarse potencialmente para sintetizar emolientes u otros agentes acondicionadores de la piel. Sus derivados pueden servir como agentes que aumentan la viscosidad o contribuir a la estabilidad y textura de los productos cosméticos .
Aplicaciones agrícolas
La investigación sobre el ácido undecanoico y sus derivados, incluidos los anhídridos, indica un potencial como agentes de control biológico en la agricultura. Podrían usarse para controlar patógenos de plantas, ofreciendo una alternativa ecológica a los pesticidas tradicionales .
Mecanismo De Acción
Target of Action
Undecanoic anhydride primarily targets fungal cells , specifically dermatophytes . The compound interacts with the fungal cells and affects their metabolism, leading to their eventual death .
Mode of Action
The mode of action of undecanoic anhydride involves the modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It is also known to elicit profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .
Biochemical Pathways
Undecanoic anhydride affects several biochemical pathways in fungal cells. It impacts the cell wall assembly, membrane assembly, lipid metabolism, and pathogenesis . It also affects mRNA processing, which can have downstream effects on protein synthesis and function .
Pharmacokinetics
As a drug-like molecule, it is expected to have certain physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .
Result of Action
The result of undecanoic anhydride’s action is the death of the fungal cells. By affecting critical processes such as cell wall assembly, membrane assembly, lipid metabolism, and pathogenesis, it disrupts the normal functioning of the cells, leading to their death .
Action Environment
It is known that the compound is suitable for chemical modification, which could potentially enhance its stability, efficacy, and action under different environmental conditions .
Propiedades
IUPAC Name |
undecanoyl undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJTZXXNXZVULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(=O)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174936 | |
| Record name | Undecanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-77-1 | |
| Record name | Undecanoic acid, anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















